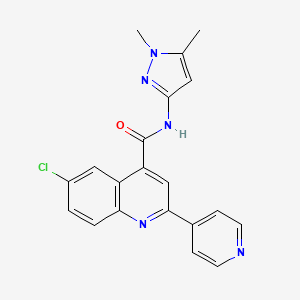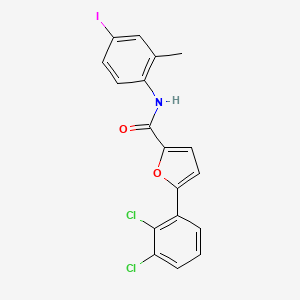
6-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide
描述
6-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a small molecule drug that has gained attention in the scientific community due to its potential use as an anticancer agent. It belongs to the class of quinolinecarboxamides, which are known to have a wide range of biological activities.
作用机制
The exact mechanism of action of 6-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of using 6-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death and identifying potential targets for anticancer therapy. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can make it difficult to use in vivo.
未来方向
There are several future directions for research on 6-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of research is to identify the molecular targets of this compound and understand the mechanisms by which it induces cell death in cancer cells. Another area of research is to develop more potent analogs of this compound that can overcome its limitations and have improved efficacy and safety profiles. Finally, there is a need for further preclinical and clinical studies to evaluate the potential use of this compound as an anticancer agent.
科学研究应用
6-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that it has potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also shown that it has antitumor activity in mouse xenograft models of breast and lung cancer.
属性
IUPAC Name |
6-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-12-9-19(25-26(12)2)24-20(27)16-11-18(13-5-7-22-8-6-13)23-17-4-3-14(21)10-15(16)17/h3-11H,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRFMXFVJZEZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B4687231.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4687240.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4687248.png)
![[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4687252.png)
![methyl 3-chloro-6-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4687253.png)
![methyl 2-[(4-butoxy-3,5-dichlorobenzoyl)amino]benzoate](/img/structure/B4687261.png)
![{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid](/img/structure/B4687266.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B4687271.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4687276.png)

![N-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4687293.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4687310.png)
![2-bromo-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4687317.png)
![1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4687318.png)